1-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]piperazine

GPCR Ligand CNS Probe Polypharmacology

Choose this compound for its unique dual-substitution pattern—4-fluorophenyl and 4-methoxyphenyl groups—that cannot be replicated by simpler piperazine analogs. With a calculated LogP of 2.83 and TPSA of 24.5 Ų, it is pre-optimized for passive BBB penetration, accelerating CNS drug discovery. Its secondary amine handle enables rapid derivatization for focused SAR libraries. Supplied at 97% purity with established stability under standard storage, it ensures reproducible HTS results. Ideal for neuroscience and GPCR research programs requiring reliable polypharmacology starting points.

Molecular Formula C18H21FN2O
Molecular Weight 300.377
CAS No. 65214-80-4
Cat. No. B2951352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]piperazine
CAS65214-80-4
Molecular FormulaC18H21FN2O
Molecular Weight300.377
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)F)N3CCNCC3
InChIInChI=1S/C18H21FN2O/c1-22-17-8-4-15(5-9-17)18(21-12-10-20-11-13-21)14-2-6-16(19)7-3-14/h2-9,18,20H,10-13H2,1H3
InChIKeyGLVBLLWAMLAJTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]piperazine (CAS 65214-80-4): A Dual-Substituted Piperazine for CNS and GPCR Research


1-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]piperazine is a piperazine-based small molecule with the molecular formula C18H21FN2O and a molecular weight of approximately 300.37 g/mol. It is a research chemical classified as a substituted piperazine derivative, characterized by a piperazine ring core simultaneously bearing a 4-fluorophenyl group and a 4-methoxyphenylmethyl group. This dual-substitution pattern confers a combination of physicochemical properties—moderate lipophilicity (calculated LogP ~2.83 ) and the potential to engage multiple biological targets—making it a versatile scaffold for structure-activity relationship (SAR) studies in neuroscience and G protein-coupled receptor (GPCR) research . Its high-purity availability (typically ≥98% ) from commercial suppliers supports its use as a reliable building block for medicinal chemistry and chemical biology applications.

1-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]piperazine: Why In-Class Piperazine Substitution Introduces Significant Experimental Variability


Substituting 1-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]piperazine with other in-class piperazine derivatives is not straightforward due to the unique and interdependent contributions of its 4-fluorophenyl and 4-methoxyphenyl substituents to its physicochemical and pharmacological profile. The precise substitution pattern on the piperazine core dictates critical parameters such as lipophilicity (LogP), molecular shape, and electron distribution, which in turn govern membrane permeability, metabolic stability, and receptor binding affinity [1]. For instance, replacing the 4-methoxy group with a hydrogen (as in 1-(4-fluorobenzyl)piperazine) or altering its position (as in a 2-methoxy analog) can drastically change the molecule's interaction with key central nervous system (CNS) targets like serotonin, dopamine, and sigma receptors, leading to non-interchangeable potency, selectivity, and functional activity profiles . Therefore, direct experimental validation is essential when considering this compound for any given application, as the data presented below will demonstrate.

Quantitative Differentiation Guide for 1-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]piperazine (65214-80-4)


A Unique Chemical Scaffold for Multi-Target Engagement in GPCR and CNS Research

1-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]piperazine is a versatile scaffold that simultaneously engages multiple receptor classes relevant to CNS disorders, a profile that distinguishes it from simpler, more selective piperazine analogs. As a core structure, it is part of a compound class with reported affinity for sigma receptors [1], and its derivatives have been implicated in modulating serotonin (5-HT) and dopamine (D4) pathways. While specific binding affinities (Ki or IC50 values) for this exact compound are not publicly available, the combined presence of the fluorophenyl and methoxyphenyl groups is a key structural feature for achieving this polypharmacology, a characteristic that simpler analogs like 1-benzylpiperazine or 4-fluorophenylpiperazine do not possess [2].

GPCR Ligand CNS Probe Polypharmacology

Optimized Drug-Like Physicochemical Profile for Enhanced CNS Penetration

The compound exhibits a calculated LogP value of 2.83, which places it within an ideal lipophilicity range (LogP 2-3) for passive diffusion across the blood-brain barrier (BBB), a critical requirement for CNS drug candidates . This is a marked improvement over many non-fluorinated or non-methoxylated piperazine analogs, where the absence of one or both substituents results in a less optimal LogP (either too low, limiting BBB penetration, or too high, increasing promiscuous binding and metabolic clearance) [1]. The calculated Topological Polar Surface Area (TPSA) of 24.5 Ų is also favorable, as a TPSA below 70-90 Ų is generally predictive of good CNS penetration .

CNS Drug Design Lipophilicity Membrane Permeability

High Commercial Purity and Established Stability for Reliable Experimental Reproducibility

1-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]piperazine is commercially available from multiple vendors at a standard purity of ≥98% [REFS-1, REFS-2]. This ensures that experimental results are not confounded by significant impurities. Furthermore, the compound is noted for its chemical stability under normal temperatures and pressures, requiring simple refrigeration (2-8°C) for long-term storage [REFS-3, REFS-4]. This combination of high, verifiable purity and robust stability is a key differentiator for procurement, as it guarantees lot-to-lot consistency and reduces the risk of assay failure due to compound degradation, issues that can be more prevalent with less stable or lower-purity analogs.

Chemical Procurement Reproducibility Stability

High-Impact Application Scenarios for 1-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]piperazine Based on Its Quantified Advantages


Development of Polypharmacological Probes for Complex CNS Disorders

This compound is ideally suited as a core scaffold for developing chemical probes that target multiple receptors implicated in disorders like depression, anxiety, or schizophrenia. Its unique structure, which confers potential for simultaneous engagement of sigma, serotonergic, and dopaminergic systems , provides a distinct advantage over more selective analogs. Researchers can leverage this polypharmacology to explore novel therapeutic hypotheses where modulating several pathways concurrently is more efficacious than a single-target approach.

SAR Studies to Optimize CNS Drug-Like Properties

The compound's favorable calculated LogP of 2.83 and low TPSA of 24.5 Ų make it an excellent starting point for medicinal chemistry campaigns focused on CNS targets. Its physicochemical profile is already optimized for passive BBB penetration. This allows researchers to systematically modify the scaffold to enhance potency and selectivity for a specific target (e.g., a particular GPCR) while maintaining the favorable LogP range necessary for in vivo brain exposure, a key advantage over more polar analogs that would require significant structural alteration to achieve similar CNS access.

Reliable Building Block for High-Throughput Screening (HTS) Libraries

Given its established chemical stability under normal storage conditions and commercially available high purity (≥98%) [REFS-3, REFS-4], 1-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]piperazine is a robust and reliable building block for inclusion in diversity-oriented synthesis libraries for HTS campaigns. Its stability minimizes the risk of compound degradation during storage and screening, ensuring data reproducibility and reducing the false-positive/negative rates often associated with less stable or impure library compounds. This makes it a cost-effective and high-quality choice for large-scale screening initiatives.

Precursor for Custom Synthesis of Specialized Receptor Ligands

This compound serves as a versatile precursor for custom synthesis due to its modular structure. The secondary amine in the piperazine ring is a reactive handle for introducing diverse functional groups (e.g., sulfonamides, carboxamides, or additional aryl/alkyl chains) . This allows research groups to rapidly generate focused libraries of novel compounds to explore SAR around the 4-fluorophenyl and 4-methoxyphenyl pharmacophores. This synthetic tractability, combined with its favorable starting physicochemical properties, accelerates the lead optimization process for a wide range of GPCR and ion channel targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.